Peldesine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

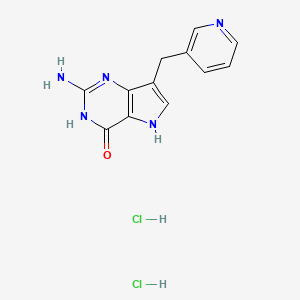

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJPQOLISXXDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure-Activity Relationship of Peldesine Dihydrochloride: A Deep Dive into Purine Nucleoside Phosphorylase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (BCX-34), a potent inhibitor of purine nucleoside phosphorylase (PNP), has been a focal point of research for its potential therapeutic applications in T-cell-mediated diseases. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of peldesine and its analogs. By examining the key structural features of the 9-deazaguanine scaffold and the impact of various substitutions on inhibitory activity, we aim to provide a detailed resource for the rational design of next-generation PNP inhibitors. This document summarizes quantitative SAR data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding of peldesine's mechanism of action.

Introduction: The Therapeutic Rationale for PNP Inhibition

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of 6-oxopurine nucleosides, such as guanosine and deoxyguanosine, to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency with relatively normal B-cell function.[2] This clinical observation established PNP as a compelling therapeutic target for diseases characterized by pathological T-cell proliferation, including T-cell malignancies, autoimmune disorders like rheumatoid arthritis and psoriasis, and organ transplant rejection.[3]

The mechanism of T-cell selective apoptosis stems from the accumulation of deoxyguanosine in the absence of functional PNP.[3] Deoxyguanosine is subsequently phosphorylated by deoxycytidine kinase to deoxyguanosine triphosphate (dGTP).[3] Elevated intracellular concentrations of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleoside triphosphates required for DNA replication and repair. This disruption of DNA synthesis ultimately triggers apoptosis in proliferating T-cells.

Peldesine, a 9-deazaguanine derivative, was one of the first potent and specific inhibitors of PNP to enter clinical trials.[2] While it demonstrated promising preclinical activity, its clinical efficacy was limited.[2] Nevertheless, the study of peldesine and its analogs has provided invaluable insights into the SAR of PNP inhibition, paving the way for the development of more potent second-generation inhibitors.

Core Structure of Peldesine and the 9-Deazaguanine Scaffold

Peldesine's chemical structure is 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one. The core of peldesine is a 9-deazaguanine moiety. This modification, where the nitrogen at position 9 of the purine ring is replaced by a carbon atom, is a critical feature for high-affinity binding to the active site of PNP. The 9-deazaguanine scaffold mimics the natural substrate, guanine, allowing it to occupy the purine-binding site of the enzyme.

Structure-Activity Relationship (SAR) of Peldesine Analogs

The SAR of peldesine and its analogs has been extensively explored, primarily focusing on modifications at the C7 and C9 positions of the 9-deazaguanine ring system. The following sections summarize the key findings from these studies.

Modifications at the 9-Position of the 9-Deazaguanine Ring

The substituent at the 9-position plays a crucial role in the inhibitory potency of 9-deazaguanine derivatives. This position extends into a hydrophobic pocket of the PNP active site.

Early SAR studies focused on 9-(arylmethyl) derivatives of 9-deazaguanine. These studies revealed that the nature and substitution pattern of the aryl ring significantly influence the inhibitory activity.

| Compound | Substituent at 9-position | IC50 (nM) |

| Peldesine | 3-Pyridinylmethyl | 36 |

| 1 | Phenylmethyl (Benzyl) | 270 |

| 2 | 2-Chlorobenzyl | 100 |

| 3 | 3-Chlorobenzyl | 60 |

| 4 | 4-Chlorobenzyl | 80 |

| 5 | 3,4-Dichlorobenzyl | 17 |

| 6 | 2-Thienylmethyl | 130 |

Data compiled from Montgomery et al. (1993).[4]

Key Observations:

-

Aromatic Ring: The presence of an aromatic ring at the 9-position is beneficial for activity.

-

Substitution Pattern: The position and nature of substituents on the benzyl ring have a marked effect on potency. Dichlorination at the 3 and 4 positions of the benzyl ring resulted in the most potent compound in this series.[4]

-

Heterocyclic Rings: Replacement of the phenyl ring with a thiophene ring was tolerated but did not improve activity over the parent benzyl compound.[4]

To further probe the hydrophobic pocket, a series of 9-alicyclic and 9-heteroalicyclic derivatives were synthesized and evaluated.

| Compound | Substituent at 9-position | IC50 (nM) |

| 7 | Cyclopentylmethyl | 30 |

| 8 | Cyclohexylmethyl | 40 |

| 9 | Cyclohexyl | 120 |

| 10 | Tetrahydro-2-furanylmethyl | 50 |

| 11 | Tetrahydro-2H-pyran-2-ylmethyl | 60 |

Data compiled from Secrist et al. (1993).[5]

Key Observations:

-

Alicyclic Groups: Alicyclic groups, particularly cyclopentylmethyl and cyclohexylmethyl, are well-tolerated and lead to potent inhibitors.[5] This suggests that flexibility in the side chain is important for optimal interaction with the hydrophobic pocket.

-

Heteroalicyclic Groups: The introduction of an oxygen atom in the alicyclic ring, as in tetrahydrofuranylmethyl and tetrahydropyranylmethyl derivatives, is also well-tolerated.[5]

Modifications at the 7-Position of the 9-Deazaguanine Ring

The 7-position of the 9-deazaguanine ring is another site where modifications have been explored, although less extensively than the 9-position.

| Compound | Substituent at 7-position | Cytotoxic Activity (IC50, µM) against CCRF-CEM cells |

| 12 | H | > 100 |

| 13 | Methyl | 0.3 |

| 14 | Ethyl | 1.5 |

| 15 | Propyl | 5.0 |

| 16 | Benzyl | 0.2 |

Data compiled from a study on 7-substituted 9-deazaadenosine analogs, which provides insights into the SAR at this position.[6]

Key Observations:

-

Small Alkyl Groups: Introduction of small alkyl groups, such as methyl, at the 7-position can enhance cytotoxic activity, suggesting a potential role in modulating PNP inhibition or cellular uptake.[6]

-

Benzyl Group: A benzyl group at the 7-position also resulted in potent cytotoxic activity.[6]

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The inhibitory activity of peldesine analogs is typically determined using a spectrophotometric assay that measures the rate of phosphorolysis of a substrate, such as inosine.

Materials:

-

Recombinant human PNP

-

Inosine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Xanthine oxidase

-

Test compounds (peldesine analogs) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer, inosine, and xanthine oxidase in each well of a 96-well plate.

-

The test compound, at various concentrations, is added to the wells. A control with DMSO alone is also included.

-

The reaction is initiated by the addition of recombinant human PNP.

-

The rate of uric acid formation, resulting from the coupled reaction of xanthine oxidase on hypoxanthine (the product of inosine phosphorolysis), is monitored by measuring the increase in absorbance at 293 nm over time.

-

The initial reaction rates are calculated for each compound concentration.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

T-Cell Proliferation Assay

The cytostatic or cytotoxic effect of PNP inhibitors on T-cells is assessed using a cell proliferation assay.

Materials:

-

T-cell leukemia cell line (e.g., CCRF-CEM)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Test compounds (peldesine analogs) dissolved in DMSO

-

Deoxyguanosine

-

Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye-based assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

CCRF-CEM cells are seeded into 96-well plates at a predetermined density in complete RPMI-1640 medium.

-

The cells are treated with various concentrations of the test compounds in the presence of a fixed concentration of deoxyguanosine. A vehicle control (DMSO) is included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

-

Following the incubation period, a cell proliferation reagent is added to each well according to the manufacturer's instructions.

-

After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curves.

Signaling Pathways and Logical Relationships

The inhibition of PNP by peldesine sets off a specific cascade of events within T-lymphocytes, leading to apoptosis. The following diagrams illustrate these key pathways and experimental workflows.

Caption: Mechanism of Peldesine-induced T-cell apoptosis.

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship of peldesine and its 9-deazaguanine analogs has been extensively investigated, providing a solid foundation for the design of novel PNP inhibitors. The key takeaways from these studies are:

-

The 9-deazaguanine scaffold is a privileged structure for potent PNP inhibition.

-

The 9-position of the 9-deazaguanine ring is a critical determinant of inhibitory activity, with substitutions that optimally occupy the hydrophobic pocket of the enzyme leading to enhanced potency. Aromatic, alicyclic, and heteroalicyclic groups are well-tolerated at this position.

-

Modifications at the 7-position can also influence biological activity, although this position has been less thoroughly explored.

While peldesine itself did not achieve clinical success, the knowledge gleaned from its SAR has been instrumental in the development of second-generation PNP inhibitors with improved pharmacokinetic and pharmacodynamic properties. Future research in this area could focus on:

-

Exploring novel substitutions at less-explored positions of the 9-deazaguanine ring to identify new interactions with the enzyme.

-

Employing computational modeling and structure-based design to rationally design inhibitors with enhanced potency and selectivity.

-

Investigating the potential for dual-target inhibitors that modulate other components of the purine salvage pathway or related signaling cascades to achieve synergistic therapeutic effects.

By building upon the foundational SAR data of peldesine, the scientific community can continue to advance the development of potent and selective PNP inhibitors for the treatment of a range of T-cell-mediated diseases.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of inhibitors of purine nucleoside phosphorylase. 2. 9-Alicyclic and 9-heteroalicyclic derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2- and 7-Substituted 9-Deazaadenosine Analogues | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit [novocib.com]

Peldesine Dihydrochloride: A Technical Guide to its Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (BCX-34) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway and T-cell proliferation. Its dihydrochloride salt form enhances its solubility and suitability for pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis and characterization of Peldesine dihydrochloride, along with a detailed exploration of its mechanism of action. While a detailed, step-by-step experimental protocol from the primary literature by Montgomery et al. could not be fully accessed for this guide, this document consolidates available scientific information to present a thorough understanding of this important molecule.

Introduction

Peldesine, chemically known as 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, is a 9-deazaguanine derivative designed as a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP plays a pivotal role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides.[1] Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, highlighting the enzyme's critical role in T-lymphocyte function. By inhibiting PNP, Peldesine leads to an accumulation of deoxyguanosine triphosphate (dGTP) within T-cells, ultimately inducing apoptosis.[1] This targeted mechanism of action has positioned Peldesine as a therapeutic candidate for T-cell mediated diseases, including cutaneous T-cell lymphoma and psoriasis.

Synthesis of this compound

The synthesis of Peldesine is a multi-step process, with the core pyrrolo[3,2-d]pyrimidine scaffold being a key structural feature. A widely referenced synthesis was developed by Montgomery et al. and involves a 10-step sequence starting from 3-pyridylcarboxaldehyde.

General Synthetic Strategy

The synthesis of the Peldesine core structure generally involves the construction of the pyrrole ring followed by the annulation of the pyrimidine ring. An improved synthetic route to the 7-substituted pyrrolo[3,2-d]pyrimidine core has been described and likely forms the basis of the Peldesine synthesis. This strategy can be summarized as follows:

-

Formation of a Cyano Aldehyde Intermediate: Condensation of an appropriate nitrile with an aldehyde.

-

Reduction: Catalytic reduction of the double bond to yield a saturated intermediate.

-

Enamine Formation and Cyclization: Reaction with an aminomalonate derivative to form an enamine, which then cyclizes to form the pyrrole ring.

-

Guanylation and Pyrimidine Ring Closure: Introduction of the guanine moiety and subsequent cyclization to form the final pyrrolo[3,2-d]pyrimidine system.

Synthesis of Peldesine Free Base (Conceptual Workflow)

While the specific reagents and conditions for each of the 10 steps are not detailed in the readily available literature, a conceptual workflow for the synthesis of Peldesine can be illustrated.

Caption: Conceptual workflow for the synthesis of Peldesine free base.

Preparation of this compound

The final step in the preparation of the active pharmaceutical ingredient is the formation of the dihydrochloride salt. This is typically achieved by treating a solution or suspension of the free base with hydrochloric acid.

Experimental Protocol (General Procedure):

-

The purified Peldesine free base is dissolved or suspended in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

A solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol or ether) is added dropwise to the stirred solution/suspension of the free base. The molar equivalent of HCl should be at least two to ensure the formation of the dihydrochloride salt.

-

The reaction mixture is stirred for a specified period to allow for complete salt formation and precipitation.

-

The precipitated this compound is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., a cold solvent or a non-solvent for the salt) to remove any remaining impurities.

-

The final product is dried under vacuum to yield this compound as a solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following analytical techniques are typically employed:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyridyl ring, the methylene bridge, the pyrrole proton, and the exchangeable protons of the amino and amide groups. The chemical shifts and coupling constants would be consistent with the structure of Peldesine. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the carbonyl carbon and the carbons of the heterocyclic rings. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the Peldesine free base. Fragmentation patterns would provide further structural confirmation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, C=N, and C=C functional groups present in the molecule. |

Note: Specific, quantitative NMR and MS data for this compound were not available in the searched literature.

Chromatographic Analysis

| Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to quantify it in formulations. | A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector. |

Mechanism of Action and Signaling Pathway

Peldesine exerts its therapeutic effect by inhibiting purine nucleoside phosphorylase (PNP).

Inhibition of Purine Nucleoside Phosphorylase

PNP is a key enzyme in the purine salvage pathway, responsible for the breakdown of purine nucleosides. Peldesine, as a competitive inhibitor, binds to the active site of PNP, preventing its natural substrates, such as deoxyguanosine, from binding.

Signaling Pathway Leading to T-Cell Apoptosis

The inhibition of PNP by Peldesine initiates a cascade of intracellular events specifically toxic to T-lymphocytes.

Caption: Signaling pathway of Peldesine-induced T-cell apoptosis.

The inhibition of PNP by Peldesine leads to an increase in the intracellular concentration of deoxyguanosine. This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP), which is further phosphorylated to deoxyguanosine diphosphate (dGDP) and subsequently to deoxyguanosine triphosphate (dGTP). The accumulation of dGTP is cytotoxic to T-cells as it allosterically inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides required for DNA replication. The imbalance in the deoxynucleotide pool and the direct inhibition of DNA polymerase by high levels of dGTP ultimately leads to the induction of apoptosis in proliferating T-cells.

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| PNP IC₅₀ | 36 nM | Human | |

| PNP IC₅₀ | 5 nM | Rat | |

| PNP IC₅₀ | 32 nM | Mouse | |

| T-cell Proliferation IC₅₀ | 800 nM | Human | |

| Molecular Weight (Free Base) | 241.25 g/mol | N/A | [1] |

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting T-cell proliferation. Its synthesis, although multi-stepped, is based on established organic chemistry principles for the construction of heterocyclic systems. The characterization of the final dihydrochloride salt is crucial for its development as a pharmaceutical product. The targeted induction of apoptosis in T-cells through the inhibition of purine nucleoside phosphorylase underscores its potential in treating a range of T-cell-mediated disorders. Further research and access to detailed manufacturing protocols will be instrumental in advancing Peldesine through clinical development and to patients in need.

References

The Mechanism of T-Cell Suppression by Peldesine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine dihydrochloride is a potent inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway. Inhibition of PNP leads to the selective suppression of T-lymphocytes, a characteristic that has prompted its investigation as a therapeutic agent for T-cell-mediated diseases. This technical guide provides a comprehensive overview of the molecular mechanism underlying Peldesine-induced T-cell suppression, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The guide also draws comparisons with the more potent PNP inhibitor, Forodesine, to provide a clearer understanding of the structure-activity relationship and the clinical limitations observed with Peldesine.

Introduction: The Role of Purine Nucleoside Phosphorylase in T-Cell Function

Purine nucleoside phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides, such as inosine, guanosine, and 2'-deoxyguanosine (dGuo), to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency with relatively normal B-cell function, highlighting the critical role of the purine salvage pathway in T-lymphocyte development and survival[1]. This observation established PNP as a promising therapeutic target for inducing selective T-cell suppression in various pathological conditions, including T-cell malignancies and autoimmune diseases.

Peldesine (formerly known as BCX-34) was developed as a potent inhibitor of PNP. Its mechanism of action is centered on mimicking the effects of congenital PNP deficiency to induce T-cell-specific cytotoxicity.

Core Mechanism of T-Cell Suppression by Peldesine

The primary mechanism of T-cell suppression by Peldesine involves the following sequential steps:

-

Inhibition of Purine Nucleoside Phosphorylase (PNP): Peldesine binds to the active site of PNP, inhibiting its enzymatic activity. This blockage prevents the breakdown of deoxyguanosine (dGuo).

-

Accumulation of Deoxyguanosine (dGuo): The inhibition of PNP leads to an accumulation of its substrate, dGuo, in the plasma and within T-cells.

-

Intracellular Conversion to Deoxyguanosine Triphosphate (dGTP): Inside T-lymphocytes, the excess dGuo is phosphorylated by deoxycytidine kinase and subsequently by other kinases to form deoxyguanosine triphosphate (dGTP).

-

Induction of Apoptosis: The accumulation of intracellular dGTP is cytotoxic to T-cells. High levels of dGTP are believed to induce apoptosis through multiple mechanisms, including the allosteric inhibition of ribonucleotide reductase, which is essential for the synthesis of other deoxynucleotides required for DNA replication and repair. This imbalance in the deoxynucleotide pool ultimately triggers the apoptotic cascade.

The selectivity of this mechanism for T-cells is attributed to the specific expression levels and activities of the enzymes involved in this pathway within different lymphocyte populations.

Signaling Pathway of Peldesine-Induced T-Cell Apoptosis

References

Peldesine Dihydrochloride: A Technical Guide to Its Interaction with the Purine Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Peldesine dihydrochloride, a potent inhibitor of Purine Nucleoside Phosphorylase (PNP). It details the drug's mechanism of action within the context of the purine salvage pathway, presents its quantitative efficacy, outlines key experimental protocols for its evaluation, and discusses its clinical development.

Introduction: The Rationale for Targeting Purine Nucleoside Phosphorylase

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides.[1][2][3] Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency (T-lymphocytopenia) while leaving B-cell function relatively intact.[2][4] This observation established PNP as a promising therapeutic target for T-cell mediated diseases, such as T-cell lymphomas, psoriasis, and autoimmune disorders.[4][5]

Peldesine (also known as BCX-34) was developed as a potent, competitive, and reversible inhibitor of PNP, designed to mimic the effects of PNP deficiency and induce selective apoptosis in T-lymphocytes.[6][7]

The Purine Salvage Pathway and the Role of PNP

The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, conserving the energy that would be required for de novo synthesis.[8][9] PNP's specific role is to catalyze the reversible phosphorolytic cleavage of 6-oxopurine nucleosides, such as guanosine and deoxyguanosine, into their respective bases (guanine) and ribose-1-phosphate or deoxyribose-1-phosphate.[1][9]

Caption: The central role of PNP in the purine salvage pathway.

Peldesine's Mechanism of Action: Inducing T-Cell Apoptosis

Peldesine exerts its T-cell selective cytotoxicity by inhibiting PNP. This inhibition leads to a cascade of intracellular events that culminate in apoptosis.

-

PNP Inhibition : Peldesine binds to the active site of PNP, preventing the breakdown of its natural substrate, deoxyguanosine (dGuo).[4]

-

dGuo Accumulation : The blockage of PNP leads to an accumulation of dGuo in the plasma and T-cells.[2][4]

-

dGTP Synthesis : T-cells possess high levels of deoxynucleoside kinases, which efficiently phosphorylate the excess dGuo into deoxyguanosine triphosphate (dGTP).[4][10]

-

Ribonucleotide Reductase Inhibition : The abnormally high concentration of dGTP creates an imbalance in the deoxynucleotide pool. This imbalance allosterically inhibits the enzyme ribonucleotide reductase, which is essential for the synthesis of other deoxynucleotides required for DNA replication.[4][11]

-

DNA Synthesis Arrest and Apoptosis : The resulting halt in DNA synthesis triggers a DNA damage response, leading to cell cycle arrest and programmed cell death (apoptosis) in proliferating T-cells.[5][10]

B-cells are largely unaffected because they have lower levels of the necessary deoxynucleoside kinases, preventing the toxic accumulation of dGTP.[6]

Caption: The signaling cascade initiated by Peldesine's inhibition of PNP.

Quantitative Data Summary

Peldesine is a potent inhibitor of PNP across multiple species and demonstrates effective inhibition of T-cell proliferation, particularly in the presence of deoxyguanosine.

| Parameter | Species/Cell Line | Value | Condition | Reference |

| PNP Inhibition IC₅₀ | Human (RBC) | 36 nM | - | [6][7] |

| Rat (RBC) | 5 nM | - | [6][7] | |

| Mouse (RBC) | 32 nM | - | [6][7] | |

| T-Cell Proliferation IC₅₀ | Human (General) | 800 nM | - | [6][7] |

| Human Leukemia (CCRF-CEM) | 0.57 µM | In the presence of dGuo | [6] | |

| Human T-Cell Lines (Jurkat) | < 10 µM | In the presence of 10 µM dGuo | [6] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol outlines a common colorimetric method to determine the inhibitory activity of compounds like Peldesine against PNP. The assay measures the formation of uric acid, a downstream product of the PNP reaction.

Principle: PNP converts a substrate like inosine to hypoxanthine. A developer enzyme (e.g., Xanthine Oxidase) then converts hypoxanthine to uric acid, which can be measured spectrophotometrically at ~293 nm.[12]

Methodology:

-

Reagent Preparation :

-

Prepare a 1X PNP Assay Buffer from a 10X stock.

-

Reconstitute the developer enzyme mix in the 1X Assay Buffer.

-

Prepare a stock solution of the substrate (e.g., Inosine) and the test inhibitor (Peldesine).

-

Prepare a standard curve using a Hypoxanthine standard.

-

-

Assay Procedure (96-well UV-transparent plate) :

-

Sample Wells : Add PNP Assay Buffer, the PNP enzyme, and various concentrations of Peldesine.

-

Positive Control Well : Add Assay Buffer and the PNP enzyme without any inhibitor.

-

Background Control Well : Add Assay Buffer only, to subtract the absorbance of the reagents.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement :

-

Add the Inosine substrate to all wells to start the reaction.

-

Immediately begin measuring the absorbance at 293 nm in kinetic mode at room temperature for 30-60 minutes.

-

-

Data Analysis :

-

Calculate the rate of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the background control rate from all other readings.

-

Plot the percentage of PNP activity against the log concentration of Peldesine.

-

Determine the IC₅₀ value, which is the concentration of Peldesine that reduces the PNP activity by 50%.[13]

-

Caption: Workflow for a colorimetric PNP inhibition assay.

T-Cell Proliferation Assay (CFSE Staining)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation via flow cytometry. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation.[14][15]

Methodology:

-

Cell Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

CFSE Labeling :

-

Resuspend PBMCs in a protein-free medium (e.g., PBS).

-

Add CFSE dye to the cell suspension at a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of complete culture medium (e.g., RPMI + 10% FBS).

-

Wash the cells twice with complete medium to remove excess dye.

-

-

Cell Culture and Stimulation :

-

Plate the CFSE-labeled PBMCs in a 96-well plate.

-

Add T-cell stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to induce proliferation.

-

Add various concentrations of Peldesine (and deoxyguanosine, if required) to the appropriate wells. Include an untreated (stimulated) control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis :

-

Harvest the cells from the plate.

-

Optionally, stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.

-

Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

-

Data Analysis :

-

Gate on the live, single T-cell population (e.g., CD3+ cells).

-

Analyze the CFSE histogram. Unproliferated cells will show a single bright peak, while proliferating cells will show multiple peaks of decreasing fluorescence intensity.

-

Quantify the percentage of divided cells or proliferation index to determine the inhibitory effect of Peldesine.

-

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Clinical Development and Limitations

Peldesine entered clinical trials for T-cell mediated disorders, most notably a Phase III trial for cutaneous T-cell lymphoma (CTCL) as a 1% dermal cream.[16][17] However, the study did not show a statistically significant improvement over the placebo vehicle cream.[16][17] The response rate for patients treated with Peldesine was 28%, compared to a 24% response rate in the placebo group.[16][17]

The limited clinical efficacy of Peldesine was attributed to several factors, including a rapid off-rate from the PNP enzyme.[4][18] This meant that continuous, high-level inhibition of PNP—necessary to sufficiently elevate plasma dGuo for T-cell suppression—could not be achieved with the dosing regimens used.[4][18] These findings led to the development of next-generation PNP inhibitors, such as Forodesine, which is a transition-state analog with significantly higher potency and a slower dissociation rate from the enzyme.[2][4]

Conclusion

This compound is a foundational molecule in the development of PNP inhibitors as a therapeutic class. Its mechanism, which selectively targets T-cells by exploiting their unique purine metabolism, provides a clear and rational basis for drug design. While its clinical efficacy was limited, the study of Peldesine has been instrumental in understanding the pharmacodynamic requirements for effective PNP inhibition. The lessons learned from its development have paved the way for more potent, second-generation inhibitors that have shown greater promise in treating T-cell malignancies. The experimental frameworks used to characterize Peldesine remain standard methodologies in the evaluation of immunomodulatory and anti-proliferative agents.

References

- 1. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peldesine | C12H11N5O | CID 135413525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Purine Salvage Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 9. google.com [google.com]

- 10. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of inhibition and "reversal" of mitogen-induced lymphocyte activation in a model of purine-nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. courses.edx.org [courses.edx.org]

- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Scholars@Duke publication: A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma. [scholars.duke.edu]

- 17. A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Peldesine Dihydrochloride on Guanosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine dihydrochloride (formerly known as BCX-34) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway, and its inhibition leads to the accumulation of its substrates, primarily deoxyguanosine, within T-cells. This accumulation triggers a cascade of events culminating in T-cell specific apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of Peldesine, its quantitative effects on guanosine metabolism, detailed experimental protocols for its evaluation, and a summary of its clinical investigation.

Introduction

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency with relatively normal B-cell function, highlighting the critical role of this enzyme in T-lymphocyte development and function. This observation has led to the development of PNP inhibitors as potential therapeutic agents for T-cell mediated diseases, such as T-cell lymphomas, psoriasis, and certain autoimmune disorders.

Peldesine, a potent competitive and reversible inhibitor of PNP, emerged as a promising drug candidate in this class. By blocking the action of PNP, Peldesine leads to an intracellular accumulation of deoxyguanosine. In T-cells, deoxyguanosine is readily phosphorylated to deoxyguanosine triphosphate (dGTP). The elevated levels of dGTP disrupt the delicate balance of the deoxynucleotide pool, leading to the inhibition of ribonucleotide reductase and subsequent DNA synthesis, ultimately inducing apoptosis in proliferating T-cells.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of purine nucleoside phosphorylase. This inhibition leads to a cascade of intracellular events specifically targeting T-lymphocytes.

Quantitative Data

The inhibitory activity of Peldesine on PNP and its downstream effects on T-cell proliferation have been quantified in various studies.

| Parameter | Species | Cell/Enzyme Source | Value | Reference |

| PNP Inhibition (IC50) | Human | Red Blood Cells | 36 nM | [1] |

| Rat | Red Blood Cells | 5 nM | [1] | |

| Mouse | Red Blood Cells | 32 nM | [1] | |

| T-cell Proliferation Inhibition (IC50) | Human | - | 800 nM | [1] |

| Human | CCRF-CEM T-cells (in the presence of deoxyguanosine) | 0.57 µM |

Pharmacokinetics and Pharmacodynamics in Healthy Volunteers (Oral Administration)

A study in healthy adult volunteers demonstrated a dose-related elevation of plasma 2'-deoxyguanosine following oral administration of Peldesine.

| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Terminal Half-life (h) | Absolute Bioavailability | Plasma 2'-deoxyguanosine |

| 30 mg/m² | - | - | - | 3.5 ± 1.0 | ~51% | Dose-related elevation observed |

| 63 mg/m² | - | - | - | 3.5 ± 1.0 | ~51% | Dose-related elevation observed |

| 108 mg/m² | - | - | - | 3.5 ± 1.0 | ~51% | Dose-related elevation observed |

| 144 mg/m² | - | - | - | 3.5 ± 1.0 | ~51% | Dose-related elevation observed |

| 192 mg/m² | - | - | - | 3.5 ± 1.0 | ~51% | Dose-related elevation observed |

Note: Specific concentrations of plasma 2'-deoxyguanosine were not detailed in the available literature.

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is a general representation of a spectrophotometric assay to determine the inhibitory activity of compounds against PNP.

Materials:

-

Purified PNP enzyme

-

Inosine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Xanthine oxidase (coupling enzyme)

-

This compound (or other inhibitors)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 293 nm

Procedure:

-

Prepare a stock solution of Peldesine in an appropriate solvent (e.g., DMSO or water).

-

In a 96-well plate, add phosphate buffer, PNP enzyme, and varying concentrations of Peldesine.

-

Add xanthine oxidase to the wells.

-

Initiate the reaction by adding the substrate, inosine.

-

Immediately measure the change in absorbance at 293 nm over time. The rate of uric acid formation is proportional to PNP activity.

-

Calculate the percentage of inhibition for each Peldesine concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

T-cell Proliferation Assay

This protocol describes a general method for assessing the effect of Peldesine on T-cell proliferation using a dye dilution assay.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat, CCRF-CEM)

-

Cell proliferation dye (e.g., CFSE)

-

Complete cell culture medium

-

T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Deoxyguanosine

-

This compound

-

96-well cell culture plate

-

Flow cytometer

Procedure:

-

Label the T-cells with the cell proliferation dye according to the manufacturer's instructions.

-

Plate the labeled cells in a 96-well plate.

-

Add varying concentrations of Peldesine to the wells.

-

Add a fixed concentration of deoxyguanosine to the wells (as Peldesine's effect is dGuo-dependent).

-

Stimulate the cells with a T-cell mitogen.

-

Incubate the plate for a period sufficient for cell division to occur (e.g., 3-5 days).

-

Harvest the cells and analyze them by flow cytometry.

-

The proliferation of T-cells is measured by the dilution of the fluorescent dye. The percentage of proliferating cells is determined for each Peldesine concentration.

-

Calculate the IC50 value for the inhibition of T-cell proliferation.

Signaling Pathway of Peldesine-Induced Apoptosis

The inhibition of PNP by Peldesine leads to an accumulation of dGTP in T-cells, which is a key trigger for apoptosis. This process involves the activation of a cascade of caspases.

Clinical Studies

A phase III, randomized, double-blind, placebo-controlled study evaluated the efficacy of a 1% dermal cream formulation of Peldesine (BCX-34) for the treatment of cutaneous T-cell lymphoma (CTCL).[2][3] Ninety patients with patch and plaque phase CTCL were enrolled.[2][3] The results showed that 28% (12 out of 43) of patients treated with Peldesine cream showed a response, compared to 24% (11 out of 46) of patients who received the vehicle placebo.[2][3] This difference was not statistically significant (P = 0.677).[2][3]

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with a clear mechanism of action leading to T-cell specific apoptosis. Its effects on guanosine metabolism are central to its therapeutic potential. While the clinical development of Peldesine has faced challenges, the understanding of its mechanism and the downstream consequences of PNP inhibition continue to be valuable for the development of next-generation PNP inhibitors and for research into T-cell mediated diseases. This technical guide provides a comprehensive overview of the key data and methodologies associated with the study of Peldesine, serving as a valuable resource for researchers and drug development professionals in the field.

References

Structural Analysis of Peldesine and its Interaction with Purine Nucleoside Phosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (BCX-34) is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway and a key target for the modulation of T-cell mediated immune responses.[1][2] Understanding the precise molecular interactions between peldesine and PNP is paramount for the rational design of next-generation inhibitors with improved efficacy and specificity. While a crystal structure of peldesine dihydrochloride in its unbound state is not publicly available, extensive crystallographic studies of PNP in complex with various ligands provide a robust framework for analyzing the binding mode of peldesine and other inhibitors. This technical guide outlines the methodologies for determining the crystal structure of a protein-ligand complex, summarizes key crystallographic data from related PNP-inhibitor complexes, and illustrates the relevant biological pathway and experimental workflows.

Introduction to Peldesine and Purine Nucleoside Phosphorylase (PNP)

Peldesine is a 9-deazaguanine analog that acts as a competitive inhibitor of purine nucleoside phosphorylase.[1] PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine and guanosine, to their respective bases and ribose-1-phosphate.[3][4] This function is central to the purine salvage pathway, which allows cells to recycle purine bases for nucleotide synthesis.

Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In T-cells, this accumulation results in increased levels of deoxyguanosine triphosphate (dGTP), which inhibits ribonucleotide reductase and subsequently DNA synthesis, ultimately leading to T-cell apoptosis.[2] This T-cell specific cytotoxicity makes PNP an attractive therapeutic target for T-cell mediated disorders such as cutaneous T-cell lymphoma and psoriasis.[5]

Structural Analysis of PNP-Ligand Interactions

The three-dimensional structure of human purine nucleoside phosphorylase has been extensively studied by X-ray crystallography, often in complex with its natural substrates or synthetic inhibitors. These studies reveal a homotrimeric enzyme with a central active site formed at the interface of the subunits. The binding pocket can be broadly divided into a purine-binding site, a ribose-binding site, and a phosphate-binding site.

While the specific crystal structure of a peldesine-PNP complex is not available in public databases, the structures of PNP with closely related inhibitors and substrates provide critical insights into the key interactions that govern ligand binding. Analysis of these structures is fundamental for understanding the binding mode of peldesine.

Key Crystallographic Data of PNP-Ligand Complexes

The following table summarizes crystallographic data from selected Protein Data Bank (PDB) entries of human and bovine PNP in complex with various ligands. This data serves as a reference for the quality of structural models and the nature of the binding interactions.

| PDB ID | Ligand(s) | Organism | Resolution (Å) | R-Value Work | R-Value Free | Key Active Site Residues |

| 1RCT | Inosine | Homo sapiens | 2.80 | 0.208 | 0.290 | His86, Glu89, Asn243 |

| 1RFG | Guanosine | Homo sapiens | 2.80 | - | - | His86, Glu89, Asn243, His257 |

| 1A9S | Inosine, Sulfate | Bos taurus | 2.00 | 0.180 | - | His64, His86, Glu89, Asn243 |

| 4PNP | 9-Deazainosine, Phosphate | Bos taurus | 1.80 | 0.222 | 0.248 | His86, Glu89, Asn243 |

| 2BSX | Inosine | Plasmodium falciparum | 2.00 | 0.264 | 0.342 | Asp206 |

Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex

The determination of the crystal structure of a protein-ligand complex, such as PNP with an inhibitor like peldesine, is a multi-step process.[6][7]

Protein Expression and Purification

-

Gene Cloning and Expression: The gene encoding the target protein (e.g., human PNP) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable expression host, such as E. coli.

-

Cell Culture and Induction: The host cells are cultured to a high density, and protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Cell Lysis and Clarification: The cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag, allowing for the separation of the target protein from other cellular proteins.

-

Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to separate the target protein from any remaining impurities and aggregates, yielding a highly pure and homogeneous protein sample.

Crystallization

-

Complex Formation: The purified protein is incubated with a molar excess of the ligand (e.g., peldesine) to ensure saturation of the binding sites.

-

Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, and temperature. Common techniques include hanging-drop and sitting-drop vapor diffusion.[8]

-

Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

Data Collection and Processing

-

Crystal Mounting and Cryo-protection: A single, high-quality crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal solution to prevent ice formation.

-

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[3]

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement, where a known structure of a similar protein is used as a search model.

-

Model Building: An initial electron density map is calculated, into which the atomic model of the protein-ligand complex is built.

-

Refinement: The atomic model is refined against the experimental diffraction data to improve its fit and overall quality. This is an iterative process of manual model adjustments and computational refinement.

-

Validation: The final model is validated to ensure its stereochemical quality and agreement with the experimental data.

Visualizing Key Pathways and Workflows

Purine Nucleoside Phosphorylase Signaling Pathway

The following diagram illustrates the central role of PNP in the purine salvage pathway and the consequences of its inhibition by peldesine.

Caption: The inhibitory action of Peldesine on the PNP signaling pathway.

Experimental Workflow for Protein-Ligand Crystal Structure Determination

This diagram outlines the major steps involved in determining the three-dimensional structure of a protein-ligand complex using X-ray crystallography.

Caption: Workflow for determining a protein-ligand crystal structure.

Conclusion

The structural analysis of peldesine's interaction with purine nucleoside phosphorylase is a critical component of understanding its mechanism of action and for the development of more effective therapeutics. Although a specific co-crystal structure is not yet in the public domain, the wealth of structural information available for PNP with other ligands provides a strong foundation for computational modeling and rational drug design. The experimental protocols and workflows detailed in this guide provide a comprehensive overview of the process of determining such structures, empowering researchers to further elucidate the molecular intricacies of this important drug-target interaction.

References

- 1. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Basis for Immune Deficiency: Evidence from Purine Nucleoside Phosphorylase–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 4. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

The Discovery and Development of Peldesine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peldesine (formerly known as BCX-34) is a potent, second-generation purine nucleoside phosphorylase (PNP) inhibitor investigated for its potential as a T-cell selective immunosuppressive agent.[1] Developed by BioCryst Pharmaceuticals, Peldesine was primarily evaluated for the treatment of T-cell mediated diseases, most notably cutaneous T-cell lymphoma (CTCL) and psoriasis.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental findings, and clinical development of Peldesine dihydrochloride.

Mechanism of Action: Targeting Purine Salvage Pathway in T-Cells

Peldesine is a competitive and reversible inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] PNP catalyzes the phosphorolysis of deoxyguanosine (dGuo) to guanine.[2] In individuals with a genetic deficiency of PNP, there is a profound T-cell immunodeficiency with relatively normal B-cell function, highlighting the critical role of this pathway in T-lymphocyte proliferation and function.[2]

By inhibiting PNP, Peldesine leads to an accumulation of intracellular deoxyguanosine, which is subsequently phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[4] The elevated levels of dGTP act as a potent inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of all deoxyribonucleoside triphosphates (dNTPs) required for DNA replication. The resulting imbalance in the dNTP pool triggers cell cycle arrest and apoptosis, selectively in T-cells.[1]

References

- 1. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. renejix.com [renejix.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Peldesine Dihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peldesine dihydrochloride, also known as BCX-34, is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2] As a key enzyme in the purine salvage pathway, PNP plays a crucial role in T-cell proliferation.[3] Its inhibition by Peldesine leads to an accumulation of deoxyguanosine (dGuo), which in turn is converted to deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels are cytotoxic to T-cells, leading to the suppression of T-cell mediated immune responses. This unique mechanism of action has positioned Peldesine as a compound of interest for the treatment of T-cell mediated disorders, such as cutaneous T-cell lymphoma and psoriasis, and has also been investigated for HIV infection.[1][4][5] This technical guide provides an in-depth overview of the target binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Binding Affinity Data

The binding affinity of Peldesine for its primary target, purine nucleoside phosphorylase (PNP), has been quantified across different species. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Target | Species | IC50 (nM) |

| Purine Nucleoside Phosphorylase (PNP) | Human (Red Blood Cell) | 36[1][2] |

| Purine Nucleoside Phosphorylase (PNP) | Rat (Red Blood Cell) | 5[1][2] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse (Red Blood Cell) | 32[1][2] |

| T-cell Proliferation | Human | 800[1][2] |

Mechanism of Action: PNP Inhibition

Peldesine functions as a competitive inhibitor of PNP. This means it binds to the active site of the enzyme, preventing the natural substrate (purine nucleosides) from binding and being processed. This inhibition is reversible, meaning Peldesine can dissociate from the enzyme.

The downstream effect of PNP inhibition is the selective suppression of T-lymphocytes. By blocking the action of PNP, Peldesine leads to an increase in the intracellular concentration of deoxyguanosine. This accumulation results in a corresponding rise in deoxyguanosine triphosphate (dGTP). High levels of dGTP are toxic to T-cells, inducing apoptosis (programmed cell death) and thereby suppressing T-cell mediated immune responses. This selectivity for T-cells over B-cells is a key feature of Peldesine's therapeutic potential.[1][2]

Caption: Signaling pathway of Peldesine-mediated T-cell apoptosis.

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound like Peldesine on PNP. The assay measures the conversion of a PNP substrate, such as inosine, to hypoxanthine, which is then further converted to uric acid and detected spectrophotometrically.

Materials:

-

Purified recombinant PNP enzyme

-

PNP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Inosine (Substrate)

-

Xanthine Oxidase (Coupling enzyme)

-

This compound (or other inhibitor) at various concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Peldesine in a suitable solvent (e.g., DMSO) and make serial dilutions in PNP Assay Buffer.

-

Prepare working solutions of inosine and xanthine oxidase in PNP Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

PNP Assay Buffer

-

Peldesine solution at different concentrations (or vehicle control)

-

PNP enzyme solution

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the inosine substrate and xanthine oxidase to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 293 nm over time (kinetic mode). The formation of uric acid from hypoxanthine by xanthine oxidase results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

-

Plot the percentage of PNP inhibition versus the logarithm of the Peldesine concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Caption: Experimental workflow for PNP activity and inhibition assay.

T-Cell Proliferation Assay (CFSE-Based, Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Ficoll-Paque for PBMC isolation

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit)

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

This compound at various concentrations

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

PBMC Isolation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in PBS.

-

Label the PBMCs with CFSE according to the manufacturer's instructions. This involves incubating the cells with a working solution of CFSE.

-

Quench the staining reaction with complete RPMI medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled PBMCs in a 96-well plate.

-

Add Peldesine at various concentrations to the designated wells. Include a vehicle control.

-

Stimulate the T-cells to proliferate by adding a mitogen (e.g., PHA or anti-CD3/CD28 beads). Include an unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Optionally, stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze specific T-cell populations.

-

Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (typically FITC).

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter, and then on the T-cell population if specific markers were used.

-

Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak. Each subsequent peak of lower fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of proliferated cells for each Peldesine concentration.

-

Plot the percentage of proliferation inhibition versus the logarithm of the Peldesine concentration and determine the IC50 value.

-

Caption: Workflow for CFSE-based T-cell proliferation assay.

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with potent activity against both the enzyme and T-cell proliferation. Its mechanism of action, involving the selective induction of apoptosis in T-cells, provides a strong rationale for its investigation in T-cell mediated diseases. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with Peldesine or other PNP inhibitors. The provided experimental workflows can serve as a foundation for the in-house characterization of this and similar compounds.

References

- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. mucosalimmunology.ch [mucosalimmunology.ch]

- 3. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. agilent.com [agilent.com]

The Enzymatic Kinetics of Peldesine Dihydrochloride on Purine Nucleoside Phosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (formerly known as BCX-34) is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2] This enzyme plays a crucial role in the purine salvage pathway, and its inhibition leads to selective T-cell apoptosis, making it a target for T-cell mediated disorders.[3] This technical guide provides an in-depth overview of the enzymatic kinetics of Peldesine dihydrochloride in its interaction with PNP. It includes a summary of known kinetic parameters, detailed experimental protocols for PNP inhibition assays, and visualizations of the relevant signaling pathways and experimental workflows. Although Peldesine showed promise in early studies, it ultimately failed in clinical trials due to a lack of efficacy, which has been attributed in part to its rapid off-rate from the enzyme.[4]

Introduction to Peldesine and Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and deoxyguanosine, to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[3][5] Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, highlighting the enzyme's critical role in normal T-lymphocyte function.[6] This observation led to the development of PNP inhibitors as potential therapeutic agents for diseases characterized by excessive T-cell proliferation or activation, such as cutaneous T-cell lymphoma and psoriasis.[7]

Peldesine (BCX-34) emerged as a promising PNP inhibitor.[6] It is a synthetic analog of a purine nucleoside and acts as a competitive inhibitor of PNP.[1][2] By blocking the action of PNP, Peldesine leads to an accumulation of deoxyguanosine. In T-cells, deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.[3]

Enzymatic Kinetics of Peldesine

Peldesine is a potent inhibitor of PNP across multiple species. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Quantitative Kinetic Data

The following table summarizes the available quantitative data on the inhibition of Purine Nucleoside Phosphorylase by Peldesine.

| Parameter | Species | Enzyme Source | Value | Reference |

| IC50 | Human | Red Blood Cells | 36 nM | [1][2] |

| Rat | Red Blood Cells | 5 nM | [1][2] | |

| Mouse | Red Blood Cells | 32 nM | [1][2] | |

| Inhibition Type | - | - | Competitive, Reversible | [1][2] |

| Off-rate | - | - | Rapid | [4] |

Signaling Pathway of PNP Inhibition by Peldesine

The primary mechanism of action of Peldesine is the induction of apoptosis in T-lymphocytes through the inhibition of PNP. This is initiated by the accumulation of the PNP substrate, deoxyguanosine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 4. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transition state analog inhibitor of Purine Nucleoside Phosphorylase (PNP) Immucillin-H arrests bone loss in rat periodontal disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Peldesine Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peldesine dihydrochloride (BCX-34) is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 6-oxopurine nucleosides such as deoxyguanosine (dGuo). Inhibition of PNP leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-cells, which in turn inhibits ribonucleotide reductase and induces apoptosis. This T-cell selective cytotoxicity makes Peldesine a compound of interest for T-cell mediated disorders, such as cutaneous T-cell lymphoma and psoriasis, as well as for Human Immunodeficiency Virus (HIV) infection research.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its PNP inhibitory activity and its cytotoxic effects on T-lymphoblastic cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Peldesine

| Target | Species | Cell/Enzyme Source | IC50 (nM) | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human | Red Blood Cells | 36 | [1] |

| Purine Nucleoside Phosphorylase (PNP) | Rat | Red Blood Cells | 5 | [1] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse | Red Blood Cells | 32 | [1] |

Table 2: In Vitro Cytotoxicity of Peldesine

| Cell Line | Cell Type | Assay Conditions | IC50 (µM) | Reference |

| CCRF-CEM | Human T-cell leukemia | In the presence of deoxyguanosine | 0.57 | [1] |

| Jurkat | Human T-cell leukemia | 72 hours, in the presence of 10 µM dGuo | <10 (complete inhibition) | [1] |

| T-cell Proliferation | General | - | 0.8 | [1] |

Signaling Pathway

The mechanism of action of Peldesine involves the targeted inhibition of Purine Nucleoside Phosphorylase (PNP), leading to a cascade of events culminating in T-cell apoptosis.

References

Application Notes and Protocols: Peldesine Dihydrochloride Topical Formulation for Skin Penetration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peldesine (BCX-34) is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.[1] By inhibiting PNP, peldesine leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP), which can induce apoptosis in activated T-cells. This mechanism makes peldesine a therapeutic candidate for T-cell mediated diseases, such as Cutaneous T-Cell Lymphoma (CTCL).[1] The development of topical formulations of peldesine aims to deliver the drug directly to the affected skin layers, maximizing local efficacy while minimizing systemic exposure and potential side effects.

These application notes provide an overview of topical formulations for peldesine, detail protocols for in vitro skin penetration studies, and outline an analytical method for the quantification of peldesine in topical formulations and skin matrices.

Data Presentation: In Vitro Skin Penetration of Peldesine Formulations

The following tables summarize the quantitative data on the distribution of 1% w/w radiolabeled peldesine in cryopreserved human cadaver skin after 12 and 24 hours of in vitro penetration studies using various topical formulations. These studies highlight the impact of different vehicle compositions on the delivery of peldesine into the epidermis and dermis.

Table 1: Effect of Cream Formulations on Peldesine Skin Penetration [2]

| Formulation Type | Enhancer | Time (hours) | Epidermis (µg/cm²) | Dermis (µg/cm²) | Receptor Medium (µg/cm²) |

| Mixed Emulsion Cream | Propylene Glycol (PG) | 12 | Higher | Higher | Not specified |

| 24 | Higher | Higher | Not specified | ||

| Mixed Emulsion Cream | Glycerin (GLY) | 12 | Lower | Lower | Not specified |

| 24 | Lower | Lower | Not specified | ||

| Self-Emulsifying Cream | Isopropyl Myristate (IPM) | 12 | Not specified | Higher | Not specified |

| 24 | Not specified | Higher | Not specified | ||

| Self-Emulsifying Cream | Oleic Acid (OA) | 12 | Not specified | Lower | Not specified |

| 24 | Not specified | Lower | Not specified | ||

| Self-Emulsifying Cream | Capric-Caprylic Esters (CE) | 12 | Not specified | Lower | Not specified |

| 24 | Not specified | Lower | Not specified |

Note: The original source provides relative comparisons ("Higher," "Lower"). Specific quantitative values were not available in the abstract.

Table 2: Effect of Ointment Formulations on Peldesine Skin Penetration [2]

| Formulation Type | Enhancer | Time (hours) | Epidermis (µg/cm²) | Dermis (µg/cm²) | Receptor Medium (µg/cm²) |

| Petrolatum-based Ointment | Propylene Glycol (PG) | 12 | ~6x higher than Lanolin | Not specified | Not specified |

| 24 | ~6x higher than Lanolin | Not specified | Not specified | ||

| Lanolin-based Ointment | Propylene Glycol (PG) | 12 | Lower | Not specified | Not specified |

| 24 | Lower | Not specified | Not specified |

Note: The original source states the petrolatum ointment delivered "six times more drug into the epidermis than the lanolin ointment." Specific quantitative values were not available in the abstract.

Experimental Protocols

Protocol 1: Preparation of a Representative 1% Peldesine Dihydrochloride Oil-in-Water (o/w) Cream

This protocol describes the preparation of a generic o/w cream formulation containing propylene glycol as a penetration enhancer.

Materials:

-

This compound

-

Cetostearyl alcohol

-

White soft paraffin

-

Light liquid paraffin

-

Tween 80

-

Propylene glycol

-

Purified water

-

Suitable preservative (e.g., methylparaben, propylparaben)

Equipment:

-

Water bath

-

Homogenizer/mixer

-

Beakers

-

Stirring rods

-

Weighing balance

Procedure:

-

Oil Phase Preparation: In a beaker, melt the cetostearyl alcohol, white soft paraffin, and light liquid paraffin on a water bath at approximately 70-75°C.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the this compound, propylene glycol, Tween 80, and preservative in purified water. Heat the aqueous phase to the same temperature as the oil phase.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer. Continue homogenization until a uniform white cream is formed.

-

Cooling: Gradually cool the emulsion while stirring until it congeals and reaches room temperature.

Protocol 2: Preparation of a Representative 1% this compound Petrolatum-Based Ointment

This protocol outlines the preparation of a simple petrolatum-based ointment.

Materials:

-

This compound

-